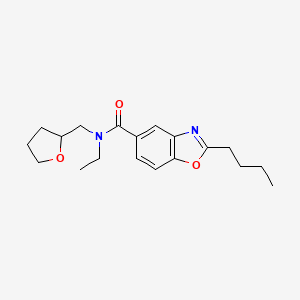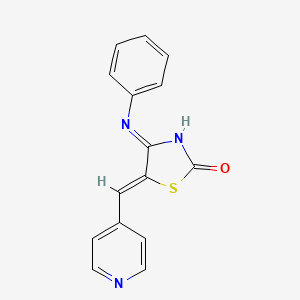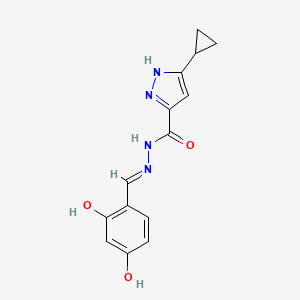![molecular formula C19H28N2O3 B6004507 methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)
methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate, also known as MBOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBOA is a piperidine derivative that has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, leading to increased dopamine release in the brain. methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has also been shown to activate the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to improved motor function in animal models of Parkinson's disease. methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate in lab experiments is its high purity and yield, which allows for accurate dosing and reproducibility. However, one limitation is that the mechanism of action of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate research. One area of interest is its potential use as a treatment for Parkinson's disease. Further research is needed to determine the optimal dosing and administration of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate for this application. Additionally, methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate's potential use in the treatment of psychiatric disorders and inflammatory diseases warrants further investigation. Finally, more research is needed to fully understand the mechanism of action of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate.
Métodos De Síntesis
Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has been synthesized using several methods, including the reaction of 3-(benzyl(methyl)amino)piperidine with methyl 5-oxopentanoate in the presence of a base. Another method involves the reaction of 3-(benzyl(methyl)amino)piperidine with ethyl 5-oxopentanoate in the presence of a base, followed by methylation of the resulting product. These methods have been optimized to yield high purity and yield of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate.
Aplicaciones Científicas De Investigación
Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has shown potential therapeutic applications in several areas of scientific research. It has been investigated as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
methyl 5-[3-[benzyl(methyl)amino]piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-20(14-16-8-4-3-5-9-16)17-10-7-13-21(15-17)18(22)11-6-12-19(23)24-2/h3-5,8-9,17H,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGQDAYOKMJJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-cyclohexyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6004448.png)

![4-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrochloride](/img/structure/B6004455.png)
![N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004466.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]propanamide](/img/structure/B6004470.png)
![4-(2,3-dichlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6004478.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B6004489.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6004495.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![2-[(benzylthio)acetyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B6004509.png)
